2-(2-Fluorophenyl)-N-methylacetamide
Description
Chemical Identification and Nomenclature
2-(2-Fluorophenyl)-N-methylacetamide is systematically identified through multiple standardized nomenclature systems and registry numbers. The compound bears the Chemical Abstracts Service registry number 612487-22-6, establishing its unique identity in chemical databases worldwide. The molecular structure is defined by the molecular formula C9H10FNO, indicating the presence of nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention that identifies the fluorine substitution at the ortho position of the phenyl ring and the methylation of the acetamide nitrogen. This naming system provides clear structural information, indicating that the compound consists of an acetamide group where the methyl carbon is bonded to a 2-fluorophenyl group, and the amide nitrogen carries an additional methyl substituent.
The compound is also recognized under the MDL number MFCD19595581, which serves as an additional identifier in chemical inventory systems. The Simplified Molecular Input Line Entry System representation is recorded as O=C(NC)CC1=CC=CC=C1F, providing a linear notation that describes the molecular structure in a computer-readable format. This comprehensive identification system ensures accurate recognition and differentiation from related compounds in research and commercial applications.
Table 1: Chemical Identification Parameters
Historical Context and Research Significance
The development and characterization of this compound emerged from broader research initiatives investigating fluorinated organic compounds and their unique properties. Fluorinated acetamide derivatives have become increasingly important in pharmaceutical chemistry and materials science due to the distinctive effects of fluorine substitution on molecular properties. The incorporation of fluorine atoms into organic molecules frequently enhances metabolic stability, alters lipophilicity, and modifies electronic distribution patterns.
Research interest in this specific compound has been driven by its potential applications as a synthetic intermediate and its role in understanding structure-activity relationships within fluorinated acetamide series. The compound has been studied in the context of degradation chemistry, particularly in forensic science applications where it appears as a degradation product of certain synthetic substances. Specifically, research has identified N-[1-(2'-fluorophenyl)-1-oxopropan-2-yl]-N-methylacetamide as a degradation product formed during the breakdown of 2-fluoromethcathinone, demonstrating the relevance of related fluorophenyl acetamide structures in analytical chemistry.
The compound's significance extends to its use as a research tool for investigating the effects of fluorine substitution patterns on acetamide derivatives. Studies have shown that the position of fluorine substitution on aromatic rings significantly influences the chemical and biological properties of the resulting compounds. The ortho-fluorine substitution in this compound creates specific electronic effects that distinguish it from meta- and para-substituted analogs.
Commercial availability of this compound from multiple chemical suppliers indicates its established importance in research applications. Companies specializing in fluorinated building blocks and pharmaceutical intermediates have included this compound in their catalogs, reflecting sustained demand from the research community. The compound is typically supplied with purity levels ranging from 95% to 98%, indicating the development of reliable synthetic methods for its preparation.
Overview of Fluorinated Acetamide Derivatives
Fluorinated acetamide derivatives constitute a significant class of compounds within organofluorine chemistry, characterized by the incorporation of fluorine atoms into acetamide structures. These compounds exhibit distinctive properties that arise from the unique characteristics of the carbon-fluorine bond, including high electronegativity, small atomic radius, and strong bond strength. The presence of fluorine atoms in acetamide derivatives frequently results in altered chemical reactivity, enhanced metabolic stability, and modified physicochemical properties compared to their non-fluorinated analogs.
The classification of fluorinated acetamides encompasses various structural motifs, including aromatic fluorine substitution, aliphatic fluorination, and fluoroalkyl group incorporation. This compound represents the aromatic fluorine substitution category, where fluorine atoms are directly bonded to aromatic ring systems. This particular substitution pattern influences the electronic distribution within the molecule and affects intermolecular interactions.
Related compounds within this chemical family include N-(2-Fluorophenyl)acetamide, which lacks the additional methyl group on the amide nitrogen, and various positional isomers with fluorine substitution at different positions on the phenyl ring. N-(2-Fluorophenyl)acetamide, bearing the Chemical Abstracts Service number 399-31-5 and molecular formula C8H8FNO, serves as a structural analog that allows for comparative studies of N-methylation effects. The comparison between these compounds reveals the impact of N-methylation on molecular properties and reactivity patterns.
Table 2: Comparative Analysis of Related Fluorinated Acetamide Derivatives
The structural diversity within fluorinated acetamide derivatives enables systematic structure-activity relationship studies that provide insights into the effects of specific modifications on molecular behavior. The position of fluorine substitution on aromatic rings creates distinct electronic environments that influence both chemical reactivity and physical properties. Ortho-substitution, as observed in this compound, typically produces different effects compared to meta- or para-substitution patterns due to proximity-induced electronic interactions.
Advanced research in this field has explored the synthesis and characterization of more complex fluorinated acetamide derivatives, including those with multiple fluorine atoms and additional functional group modifications. These studies contribute to the development of new pharmaceutical agents, agrochemicals, and specialty materials that leverage the unique properties conferred by fluorine incorporation. The continued interest in fluorinated acetamide derivatives reflects their importance in modern chemical research and their potential for practical applications across multiple scientific disciplines.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXIQFZZZWADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Synthesis via Methylation and Subsequent Functionalization
One of the principal synthetic routes involves the methylation of a precursor compound followed by functional group transformations to yield 2-(2-fluorophenyl)-N-methylacetamide.
- Starting Material: N-(5-acetyl-2-fluorophenyl)-N-methylacetamide (compound VI in patent literature).
- Key Reagents: N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) in excess (1.5 to 2.5 moles per mole of precursor).
- Reaction Conditions: Reflux conditions with controlled temperature (70-90 °C).
- Solvents: Sequential use of non-polar aromatic solvents (e.g., toluene, xylenes, ethylbenzene) followed by non-polar aliphatic solvents (e.g., n-hexane, n-heptane, cyclohexane) at similar temperatures.
- Methylating Agents: Methyl p-toluenesulfonate preferred over methyl iodide for higher yield and purity.
- Bases: Weak bases such as sodium hydroxide, potassium carbonate, or bicarbonates are used post methylation to neutralize the reaction mixture.
This method achieves high yield (~83%) and high purity (~99.7% by HPLC), demonstrating efficiency and scalability for industrial applications.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| a) | Methyl p-toluenesulfonate (1.1 eq), acetonitrile, 30 °C | Methylation of precursor compound | Formation of methylated intermediate |
| b) | NNDMF-DMA (2 eq), toluene, 80 °C | Functional group transformation | Intermediate formation |
| c) | n-Heptane, 80 °C | Solvent exchange and purification | Purified intermediate |
| d) | Isopropanol, 75 °C, 4 hours | Final reaction step | This compound |
Alternative Method: Amidation via α-Ketoacetals
Another approach involves the preparation of α-ketoacetamide derivatives, which can be adapted for fluorophenyl analogues.
- Starting Materials: Methyl α,α-dimethoxyacetate or ethyl α,α-diethoxyacetate.
- Key Reagents: N,O-dimethylhydroxylamine hydrochloride, isopropylmagnesium chloride (Grignard reagent).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: Low temperature (-78 °C) to control reactivity.
- Workup: Quenching with ammonium chloride solution, extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by vacuum distillation or chromatography.
This method, while more general for α-ketoamides, can be tailored for this compound by introducing the fluorophenyl moiety in the precursor stage. Yields vary depending on substrate and conditions but can reach up to 75% with careful optimization.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The methylation step using methyl p-toluenesulfonate instead of methyl iodide reduces side reactions and improves safety and cost-effectiveness.
- The use of N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) is critical for introducing the acrylamide functionality, with solvent choice influencing reaction kinetics and product isolation.
- Sequential solvent systems (aromatic followed by aliphatic) aid in purification and crystallization of the product.
- The weak base neutralization step prevents decomposition of sensitive intermediates and enhances final product stability.
- The α-ketoacetal approach, while less direct, offers a route to amides from esters via Grignard reagents and hydroxylamine derivatives, useful for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a) 2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Chlorine at the 2-position of acetamide and fluorine at the para position of the phenyl ring.
- Key Differences : The chloro group is a stronger electron-withdrawing group (EWG) than fluorine, increasing electrophilicity. The para-fluoro substituent reduces steric hindrance compared to the ortho position.
- Impact : Enhanced reactivity in nucleophilic substitution reactions compared to the target compound .
b) 2-Azido-N-(4-fluorophenyl)acetamide
- Structure : Azide group at the 2-position of acetamide and para-fluorophenyl.
- Impact : Greater utility in bioconjugation compared to the target compound’s methyl group .
N-Substituent Variations
a) N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
b) N-[2-(Diethylamino)ethyl]-2-phenylacetamide
a) Insecticidal Derivatives
b) Antimicrobial Analogs
- Example : 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.
Data Tables
Table 1: Structural and Electronic Comparisons
Biological Activity
2-(2-Fluorophenyl)-N-methylacetamide (CAS No. 59884994) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, emphasizing its implications in pharmacology and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its fluorinated phenyl group and an N-methylacetamide moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially impacting its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 59884994 |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dimethylamino group may facilitate interactions through protonation or deprotonation, influencing the compound's binding affinity and specificity.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit key metabolic enzymes, similar to other fluorinated derivatives that modulate enzyme activity.
- Cell Signaling Modulation : It has been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may have anticancer potential.
Case Studies and Research Findings
Recent studies have explored the biological implications of fluorinated derivatives, including this compound:
- Study on Glycolytic Inhibition : Research on halogenated derivatives of glucose analogs indicates that structural modifications can enhance inhibitory effects on glycolysis in cancer cells. While not directly tested, it suggests a similar potential for this compound due to its structural characteristics .
- In Vivo Studies : Animal models have shown varied responses to compounds with similar structures, highlighting the importance of dosage and administration routes in determining efficacy and safety profiles .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and metabolic stability. Compounds with fluorine often exhibit enhanced absorption and distribution properties due to increased lipophilicity.
ADME Characteristics
- Absorption : Likely high due to favorable solubility.
- Distribution : Potentially widespread due to lipophilic nature.
- Metabolism : May involve cytochrome P450 enzymes, which are crucial for drug metabolism.
- Excretion : Predicted renal clearance based on molecular weight and structure.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactants | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Fluorophenol + N-methylacetamide | K₂CO₃ | DMF | 80 | 72 | 95 |
| 2-Fluorophenyl bromide + N-methylacetamide | NaOH | THF | 60 | 65 | 90 |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic proton environment (δ 7.1–7.5 ppm for fluorophenyl) and amide carbonyl (δ ~170 ppm). Fluorine coupling patterns distinguish ortho-substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 196.08 g/mol).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .
Basic: How is the compound screened for initial biological activity?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cell-based assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme or receptor binding?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) to immobilized targets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- X-ray Crystallography : Resolves 3D binding poses in enzyme active sites (e.g., PDB deposition) .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications?
Answer:
- Fluorophenyl modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .
- Amide substitutions : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to improve metabolic stability .
- Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Phase) identify critical interaction sites .
Q. Table 2: SAR Trends for Analogues
| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 2-Fluorophenyl (parent) | 5.2 µM (EGFR) | 0.8 |
| 4-Nitro substitution | 1.8 µM (EGFR) | 0.5 |
| N-Cyclopropylamide | 3.5 µM (EGFR) | 1.2 |
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
- Standardized assays : Use validated protocols (e.g., NIH/ATP guidelines) to minimize variability .
- Batch-to-batch analysis : Ensure compound purity (>98%) via HPLC and elemental analysis .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Screen against a panel of 500+ human receptors to predict promiscuity .
- Machine learning (DeepChem) : Train models on ChEMBL data to forecast ADMET properties .
Advanced: What techniques identify metabolites in pharmacokinetic studies?
Answer:
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Detect phase I (oxidation) and phase II (glucuronidation) metabolites in rat liver microsomes .
- Radiolabeling : Synthesize ¹⁴C-labeled compound to track excretion pathways .
Advanced: How is toxicity profiled in preclinical models?
Answer:
- Acute toxicity (OECD 423) : Administer escalating doses (10–2000 mg/kg) to rodents, monitoring for 14 days .
- Genotoxicity (Ames test) : Assess mutagenicity in Salmonella strains TA98/TA100 .
Notes
- Data Sources : PubChem , peer-reviewed papers , and validated protocols .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
